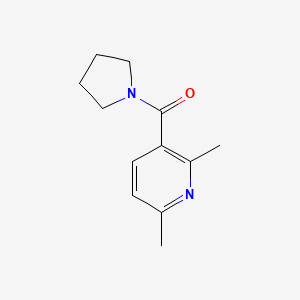![molecular formula C7H15N3O2 B7575646 3-[(2-aminoacetyl)amino]-N,N-dimethylpropanamide](/img/structure/B7575646.png)
3-[(2-aminoacetyl)amino]-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-aminoacetyl)amino]-N,N-dimethylpropanamide is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which includes an aminoacetyl group and a dimethylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-aminoacetyl)amino]-N,N-dimethylpropanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N,N-dimethylpropanamide with 2-aminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[(2-aminoacetyl)amino]-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3-[(2-aminoacetyl)amino]-N,N-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(2-aminoacetyl)amino]-N,N-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{(2-aminoacetyl)amino}acetic acid:
N-glycylglycine: Another related compound with a similar functional group but different molecular arrangement.
Uniqueness
3-[(2-aminoacetyl)amino]-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(2-aminoacetyl)amino]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-10(2)7(12)3-4-9-6(11)5-8/h3-5,8H2,1-2H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOCECVWTOHTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575568.png)

![3-[[(3-Hydroxypyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575583.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575587.png)
![N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575590.png)
![N-[(2-bromo-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575600.png)

![4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile](/img/structure/B7575622.png)

![3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575632.png)

![3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid](/img/structure/B7575656.png)
![3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575664.png)
![3-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575672.png)
